molecular formula C3H5ClN2O6 B1197571 Clonitrate CAS No. 2612-33-1

Clonitrate

Cat. No.: B1197571
CAS No.: 2612-33-1
M. Wt: 200.53 g/mol
InChI Key: SUAJWTBTMNHVBZ-UHFFFAOYSA-N
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Description

Clonitrate, also known as 3-chloro-1,2-propanediol dinitrate, is an organic compound with the chemical formula C3H5ClN2O6. It is a slightly yellow liquid primarily used as a vasodilator and antianginal agent. This compound promotes blood circulation by dilating blood vessels, reducing the burden on the heart, and relieving the symptoms of angina .

Chemical Reactions Analysis

Types of Reactions: Clonitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into simpler compounds.

    Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrate derivatives, while reduction could produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Clonitrate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its vasodilatory properties and potential therapeutic uses in treating cardiovascular diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Clonitrate exerts its effects primarily through its vasodilatory properties. It works by dilating blood vessels, which reduces the workload on the heart and improves blood flow. The molecular targets and pathways involved include the relaxation of smooth muscle cells in the blood vessel walls, leading to vasodilation and improved circulation .

Comparison with Similar Compounds

    Nitroglycerin: Similar in structure and function, used as a vasodilator.

    Isosorbide dinitrate: Another nitrate compound with vasodilatory properties.

    Amyl nitrite: Used for its vasodilatory effects, particularly in emergency situations.

Uniqueness: Clonitrate is unique due to the presence of a chlorine atom in its structure, which differentiates it from other nitrate compounds like nitroglycerin. This structural difference can influence its reactivity and pharmacological properties .

Properties

IUPAC Name

(1-chloro-3-nitrooxypropan-2-yl) nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2O6/c4-1-3(12-6(9)10)2-11-5(7)8/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAJWTBTMNHVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862999
Record name 3-Chloropropane-1,2-diyl dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2612-33-1
Record name Clonitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clonitrate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropane-1,2-diyl dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLONITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIG1YFL8MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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